molecular formula C8H8N4O3 B14034020 1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione CAS No. 63656-29-1

1,7-Dihydro-6,7-dimethylpyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione

Cat. No.: B14034020
CAS No.: 63656-29-1
M. Wt: 208.17 g/mol
InChI Key: MQARUPPDHYCDJE-UHFFFAOYSA-N
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Description

6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE is a heterocyclic compound that belongs to the class of diazino pyrimidines This compound is characterized by its bicyclic structure, which includes two fused rings containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired diazino pyrimidine structure through intermolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential biological activities.

    Industrial Applications: It is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHYL-1H,2H,3H,4H,7H,8H-[1,3]DIAZINO[5,4-D]PYRIMIDINE-2,4,8-TRIONE is unique due to its specific substitution pattern and the presence of multiple nitrogen atoms in its structure

Properties

CAS No.

63656-29-1

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrimido[5,4-d]pyrimidine-4,6,8-trione

InChI

InChI=1S/C8H8N4O3/c1-3-9-4-5(7(14)12(3)2)10-8(15)11-6(4)13/h1-2H3,(H2,10,11,13,15)

InChI Key

MQARUPPDHYCDJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=O)N1C)NC(=O)NC2=O

Origin of Product

United States

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